Boc-环戊基-甘氨酸-OH DCHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Cyclopentyl-Gly-OH DCHA is a compound of interest in the field of organic chemistry, particularly in peptide synthesis and the study of molecular interactions and reactions. Its synthesis and analysis contribute significantly to understanding the structural and functional aspects of cyclic peptides and related molecules.

Synthesis Analysis

The synthesis of complex peptides and cyclic compounds often involves solid-phase synthesis techniques, where Boc (tert-butoxycarbonyl) protection strategies are employed to protect the amino groups during the peptide chain assembly. For example, Okada et al. (1974) demonstrated the solid-phase synthesis of a β-hydroxydodecanoic acid-containing cyclodepsipeptide, using BOC-Val-DL-Hyd-OH and other amino acids coupled to resin-bound glycine (Okada, Kurosawa, & Hiramoto, 1974). This method showcases the utility of Boc protection in the synthesis of complex cyclic peptides.

Molecular Structure Analysis

The molecular structure of compounds similar to Boc-Cyclopentyl-Gly-OH DCHA can be elucidated using techniques such as X-ray crystallography. Patel et al. (1990) synthesized a peptide N‐Boc‐L‐Pro‐dehydro‐Phe‐L‐Gly‐OH and analyzed its crystal structure, revealing the conformational details of the peptide backbone and side chains (Patel, Singh, Chauhan, & Kaur, 1990).

Chemical Reactions and Properties

The chemical reactions involving Boc-protected compounds typically include coupling reactions for peptide bond formation, as well as deprotection steps. For instance, Mezö et al. (1998) discussed the application of N-cyclohexyloxycarbonyl (Choc) protection in Boc chemistry for the preparation of protected peptide fragments, highlighting the versatility of Boc protection in peptide synthesis (Mezö, Mihala, Kóczán, & Hudecz, 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of Boc-protected compounds are critical for their application in peptide synthesis. Studies like those conducted by Zhang et al. (2021), which explored the structural properties of deprotonated cyclohexanoic acid (DCHA) in water and carbon nanopores, can provide insights into the behavior of similar Boc-protected compounds in various environments (Zhang, Li, & Jin, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of Boc-protected compounds. Research on compounds like N-cyclohexyl-N'-isopropylcarbodiimide, which shares structural features with DCC and DIC, provides valuable information on the peptide bond formation capabilities and efficiencies in solid-phase synthesis (Izdebski, Pachulska, & Orłowska, 2009).

科学研究应用

制备受保护的肽硫醇酸的方法

Yamashiro 和 Blake (2009) 开发了通过溶液和固相程序制备受保护的肽硫醇酸的方法,强调了此类化合物在肽偶联和减少差向异构化中的效用。这项工作强调了受保护氨基酸在促进选择性肽键形成中的重要性,这可能与 Boc-Cyclopentyl-Gly-OH DCHA 在类似背景下的应用相关 (Yamashiro & Blake, 2009).

肽序列环化研究

Schmidt 和 Neubert (2009) 对四肽和五肽序列进行的环化研究提供了对不同偶联剂对肽合成影响的见解。这项工作表明,像 Boc-Cyclopentyl-Gly-OH DCHA 这样的化合物可以在促进肽环化过程中发挥作用,提高产率和纯度 (Schmidt & Neubert, 2009).

合成环状肽作为潜在的抗肿瘤剂

Sheh 等人 (2009) 合成了一个环状六肽作为一种新型的潜在抗肿瘤剂,展示了受保护的氨基酸和偶联方法在开发治疗性肽中的应用。这项研究突出了受保护的氨基酸(如 Boc-Cyclopentyl-Gly-OH DCHA)在合成具有生物活性的环状肽中的潜在生物医学应用 (Sheh 等人,2009).

使用受保护的氨基酸进行非对称二硫键形成

Bernatowicz、Matsueda 和 Matsueda (2009) 证明了使用受保护的半胱氨酸衍生物促进肽合成中非对称二硫键形成。该技术与在受保护的氨基酸中使用 Boc 来构建具有特定结构特征的肽以用于研究和治疗目的有关 (Bernatowicz 等人,2009).

增强肽偶联反应

Wang、Tam、Wang 和 Merrifield (2009) 探索了使用 4-二甲氨基吡啶 (DMAP) 增强肽偶联反应,说明了反应条件和添加剂在肽合成中的重要性。这项研究为 Boc-Cyclopentyl-Gly-OH DCHA 在优化的肽偶联反应中的潜在用途提供了背景 (Wang 等人,2009).

属性

IUPAC Name |

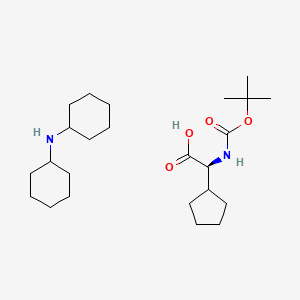

N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIPNICZJUEQHT-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Cyclopentyl-Gly-OH DCHA | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)